molecular formula C6H12Cl2N4O2 B2588984 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride CAS No. 2375259-37-1

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2588984
CAS No.: 2375259-37-1
M. Wt: 243.09
InChI Key: IZEZFEMPRFRUOR-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-10-5(8-3-9-10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEZFEMPRFRUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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